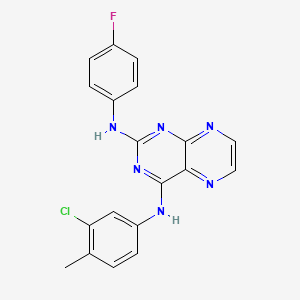
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. This compound is a selective dopamine D3 receptor antagonist and has been found to have promising results in the treatment of various neurological disorders such as schizophrenia and drug addiction.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Similar compounds have been found to act as dopamine and serotonin antagonists . These compounds interact with their targets, leading to changes in the biochemical pathways and resulting in their observed effects.
Biochemical Pathways
Based on the activities of similar compounds, it can be inferred that this compound may affect the dopamine and serotonin pathways .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that this compound may also have potential anti-tubercular activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone in lab experiments include its high potency, selectivity, and low toxicity profile. However, the limitations of using this compound include its limited solubility in water and its high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research and development of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone. One direction is to further investigate its potential in the treatment of neurological disorders such as schizophrenia and drug addiction. Another direction is to explore its potential in the treatment of other disorders that are associated with dysregulation of dopamine signaling, such as Parkinson's disease. Additionally, future research can focus on developing more efficient synthesis methods and improving the compound's solubility in water to facilitate its use in research.
Méthodes De Synthèse
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone involves the reaction of 4-(6-bromo-pyridazin-3-yl)-piperazine with 4-ethoxybenzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported to have a high yield and purity, making it a suitable method for large-scale production.
Applications De Recherche Scientifique
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders. Studies have shown that this compound has potential in the treatment of schizophrenia, drug addiction, and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-2-30-20-9-7-19(8-10-20)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-5-3-4-6-14-26/h7-12H,2-6,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMBIVOTPFQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)
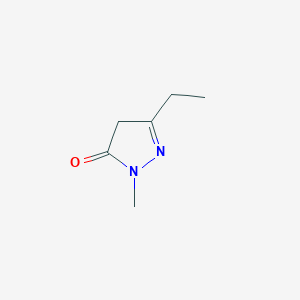
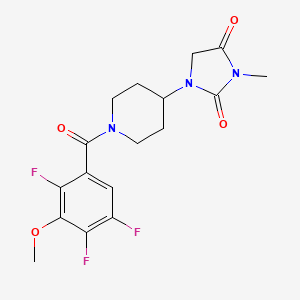
![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)
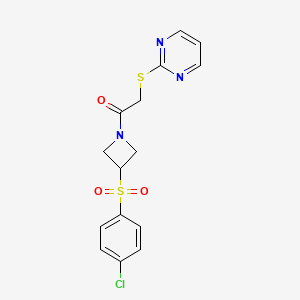
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
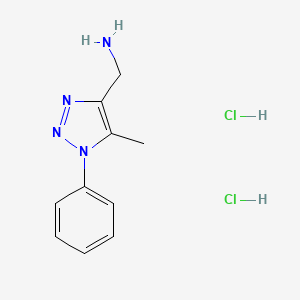
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
